N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-ETHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an ethoxyphenyl group, a methoxyphenyl group, a pyridinylmethyl group, and a sulfanylideneimidazolidinyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction, typically using a thiol reagent.
Attachment of the Phenyl Groups: The ethoxyphenyl and methoxyphenyl groups are attached via nucleophilic substitution reactions.
Incorporation of the Pyridinylmethyl Group: This step involves the reaction of the intermediate compound with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl or pyridinyl derivatives
Scientific Research Applications
N-(4-ETHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and potential biological activity.
Pharmacology: Investigation of its effects on various biological targets and pathways.
Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
- N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
- N-(4-(ACETYLAMINO)-2-METHOXYPHENYL)ACETAMIDE
Uniqueness
N-(4-ETHOXYPHENYL)-2-[1-(3-METHOXYPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H26N4O4S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H26N4O4S/c1-3-34-21-12-10-18(11-13-21)28-24(31)16-23-25(32)30(20-8-6-9-22(15-20)33-2)26(35)29(23)17-19-7-4-5-14-27-19/h4-15,23H,3,16-17H2,1-2H3,(H,28,31) |
InChI Key |
PSDQNPACRIIRRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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